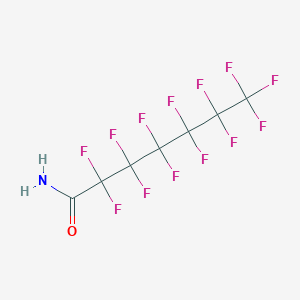

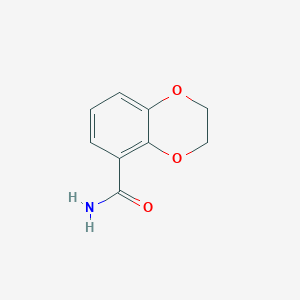

![molecular formula C10H10N2O5 B1303567 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 5502-63-6](/img/structure/B1303567.png)

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

概要

説明

The compound 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is a carboxylic acid derivative that has been the subject of various studies due to its potential applications in medicine, particularly in oncology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with nitrophenylamino groups and their synthesis, characterization, and applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives with nitrophenylamino groups. For instance, the synthesis of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid was achieved and characterized by techniques such as elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . These methods are likely applicable to the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through single crystal X-ray diffraction studies. For example, the structure of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid shows molecules dimerized by short intramolecular hydrogen bonds . The molecular structure and vibrational wavenumbers of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods, which are also relevant for understanding the structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions with other molecules. For instance, the interaction of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid with salmon sperm DNA suggests an intercalative binding mode, as indicated by hypochromism and a minor red shift . This information can provide insights into the potential chemical reactions and interactions that 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives with nitrophenylamino groups have been studied. The compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid exhibited significant anticancer activity and was almost non-toxic towards human corneal epithelial cells . The first hyperpolarizability, infrared intensities, and molecular electrostatic potential map of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were reported, providing insights into the electronic properties of the molecule . These findings can be used to predict the behavior of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid in various environments.

科学的研究の応用

-

Catalytic Reduction of 4-Nitrophenol

- Field : Nanotechnology and Catalysis .

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Method : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

-

Polymerization of Amino Acid Urethanes

- Field : Biomedicine and Polymer Science .

- Application : The urethanes of amino acids are readily synthesized and then efficiently cyclized to produce amino acid N-carboxyanhydrides (NCAs). These NCAs are then used in the ring-opening polymerization (ROP) to yield polypeptides with controlled molecular weights .

- Method : The urethanes of amino acids are synthesized by the N-carbamoylation of onium salts of amino acids using diphenyl carbonate (DPC) .

- Results : Various macromolecular architectures containing polypeptide components have been constructed and applied as biofunctional materials in highly efficient antifouling coatings against proteins and cells, as biosensors for specific molecules, and in targeted drug delivery .

-

Green Synthesis of Metal Nanoparticles

- Field : Environmental and Medical Research .

- Application : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has gained attention due to its eco-friendly and straightforward reduction process .

- Method : The reaction with sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts, such as Pd, Ag, Pt, Cu, Au, and their assemblies on dendrimers, polymeric matrices, microgels, metal-immobilized silica-coated supports, and graphene oxide .

- Results : This method has been widely employed for the fabrication of nanomaterials as catalysts for the 4-NP reduction reaction in aqueous and semi-solid media .

-

Electrochemical Reduction of 4-NP

- Field : Electrochemistry .

- Application : The electrochemical reduction of 4-NP has been explored over different metallic and carbonaceous substrata .

- Method : The reduction is carried out over different substrates such as glassy carbon (GC), Ag, Au, Pt, and Ni .

- Results : This method provides an alternative approach to the reduction of 4-NP .

-

Reprogramming Natural Proteins Using Unnatural Amino Acids

- Field : Protein Engineering and Drug Discovery .

- Application : Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .

- Method : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

- Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

-

Environmentally-Friendly Reduction of 4-Nitrophenol

- Field : Environmental Chemistry .

- Application : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .

- Method : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose .

- Results : This method provides an alternative approach to the reduction of 4-NP .

特性

IUPAC Name |

4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVJAVSCQNUKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377862 | |

| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid | |

CAS RN |

5502-63-6 | |

| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITROSUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

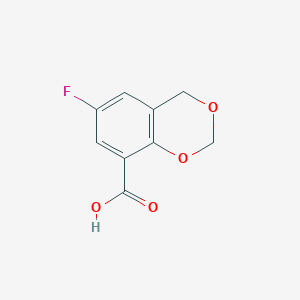

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

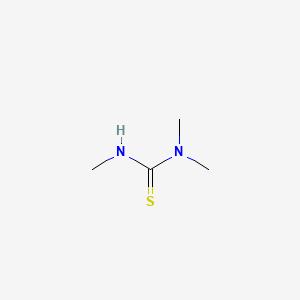

![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)